(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
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Description
“(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are derived from benzothiazole, a type of organic compound that consists of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, such as the compound , can be achieved through a unified approach that starts from simple commercially available building blocks . This approach involves the connection of benzo[d]thiazole-2-thiol and primary and secondary amines via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of benzothiazole compounds, including the compound , is characterized by a five-membered aromatic ring (thiazole) fused to a benzene ring . The thiazole ring contains a nitrogen atom and a sulfur atom .Chemical Reactions Analysis
Benzothiazole sulfonamides can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl benzothiazole sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .Future Directions
Benzothiazole compounds, including the compound , have shown notable pharmacological actions, making them significant in the rapidly growing chemical world . They have been used in the treatment of various diseases, including cancer . Therefore, future research could focus on exploring their potential therapeutic applications and developing more efficient synthesis methods.
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various strains of microorganisms .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S3/c1-18-9-4-3-7(24(2,20)21)5-10(9)22-14(18)17-13(19)8-6-11(15)23-12(8)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDIDZRXQBURQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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